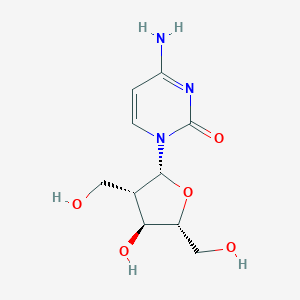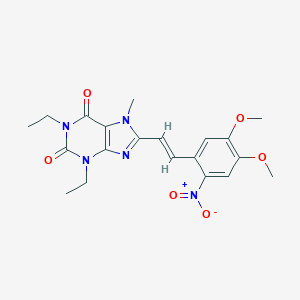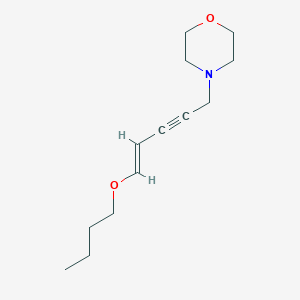
4-(5-Butoxy-4-penten-2-ynyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Butoxy-4-penten-2-ynyl)morpholine is a synthetic compound that belongs to the class of morpholine derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Applications De Recherche Scientifique
4-(5-Butoxy-4-penten-2-ynyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The compound works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been investigated for its potential as an antimicrobial agent, showing promising results against various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of 4-(5-Butoxy-4-penten-2-ynyl)morpholine involves the inhibition of various cellular pathways involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis. It also inhibits the activity of tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Butoxy-4-penten-2-ynyl)morpholine are mainly attributed to its anticancer and antimicrobial properties. The compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death, such as the p53 pathway. It also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the activity of various enzymes involved in bacterial and fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(5-Butoxy-4-penten-2-ynyl)morpholine in lab experiments include its high potency and specificity towards cancer cells and microorganisms, making it a promising candidate for drug development. However, the compound has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also requires further optimization to improve its selectivity and reduce its toxicity towards normal cells.
Orientations Futures
There are several future directions for the research and development of 4-(5-Butoxy-4-penten-2-ynyl)morpholine. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's mechanism of action in more detail to identify potential targets for drug development.
3. Development of new derivatives with improved solubility and pharmacokinetics.
4. Evaluation of the compound's efficacy in vivo using animal models.
5. Investigation of the compound's potential applications in other fields, such as material science and catalysis.
Conclusion:
In conclusion, 4-(5-Butoxy-4-penten-2-ynyl)morpholine is a promising compound with potential applications in various fields, including medicinal chemistry and material science. Its anticancer and antimicrobial properties make it a promising candidate for drug development, and further research is needed to optimize its synthesis, improve its selectivity and reduce its toxicity, and evaluate its efficacy in vivo.
Méthodes De Synthèse
The synthesis of 4-(5-Butoxy-4-penten-2-ynyl)morpholine involves the reaction of morpholine with 4-pentyn-1-ol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes a nucleophilic addition reaction with the alkyne to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
Propriétés
Numéro CAS |
143337-73-9 |
|---|---|
Nom du produit |
4-(5-Butoxy-4-penten-2-ynyl)morpholine |
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
4-[(E)-5-butoxypent-4-en-2-ynyl]morpholine |
InChI |
InChI=1S/C13H21NO2/c1-2-3-10-15-11-6-4-5-7-14-8-12-16-13-9-14/h6,11H,2-3,7-10,12-13H2,1H3/b11-6+ |
Clé InChI |
WKUZASLJYKAXOR-IZZDOVSWSA-N |
SMILES isomérique |
CCCCO/C=C/C#CCN1CCOCC1 |
SMILES |
CCCCOC=CC#CCN1CCOCC1 |
SMILES canonique |
CCCCOC=CC#CCN1CCOCC1 |
Synonymes |
4-(5-Butoxy-4-penten-2-ynyl)morpholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



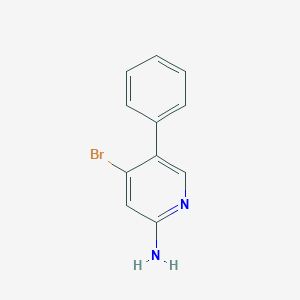
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
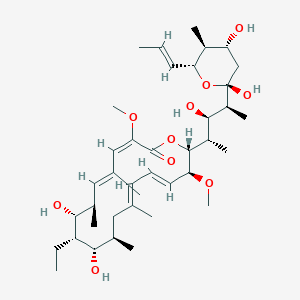

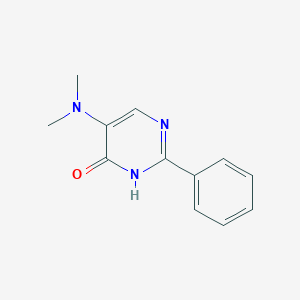
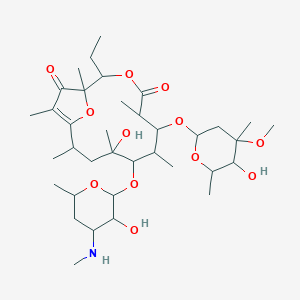

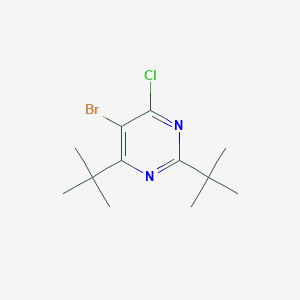

![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
